Minimal Molecular Weight Confers Ligand Efficiency Advantage vs. 4-Acetylamino and 4-Methoxyphenethyl Analogs
With a molecular weight of 283.33 g/mol, this compound is 25–32% smaller than the 4-methoxy analog (2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide; MW ≈ 313 g/mol) and 27% smaller than the 4-acetylamino analog (2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide; CAS 1574518-22-1; MW 388.5 g/mol) . Compared to the phenethyl-substituted analog 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide (MW 375.4 g/mol, LogP 2.8, PSA 101 Ų), the target compound is nearly 25% lighter with a LogP 0.72 units lower and a PSA approximately 32 Ų smaller . In fragment-based or lead-optimization programs, lower molecular weight preserves greater headroom for subsequent chemical elaboration without exceeding Lipinski thresholds.
| Evidence Dimension | Molecular weight (ligand efficiency headroom) |
|---|---|
| Target Compound Data | 283.33 g/mol; LogP 2.08; PSA ≈ 69 Ų |
| Comparator Or Baseline | 4-Acetylamino analog: 388.5 g/mol ; 4-Methoxyphenethyl analog: 375.4 g/mol, LogP 2.8, PSA 101 Ų ; 4-Methoxy analog: ≈313 g/mol |
| Quantified Difference | Target is 25–32% lower MW vs. substituted analogs; LogP advantage of 0.72 units vs. phenethyl analog; PSA advantage of ~32 Ų vs. phenethyl analog. |
| Conditions | Calculated/published physicochemical properties; no unified assay conditions required. |
Why This Matters
Lower MW preserves ligand efficiency headroom, enabling a wider margin for potency-driven molecular weight increase during lead optimization—a critical criterion for fragment-to-lead or scaffold-hopping procurement.
